N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide
Overview
Description
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a benzotriazole moiety linked to a pyridine carboxamide, imparts it with distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethylphenylamine with benzotriazole-5-carboxylic acid in the presence of coupling agents like EDC·HCl and solvents such as DMF can yield the desired compound . The reaction is usually carried out at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole and pyridine moieties can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity or protein function. Additionally, the pyridine carboxamide group can interact with nucleic acids or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Pyridine-3-carboxamide derivatives
Uniqueness
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide stands out due to its unique combination of benzotriazole and pyridine moieties. This structural feature imparts it with distinct reactivity and stability, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its versatility.
Properties
IUPAC Name |
N-[2-(4-ethylphenyl)benzotriazol-5-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-2-14-5-8-17(9-6-14)25-23-18-10-7-16(12-19(18)24-25)22-20(26)15-4-3-11-21-13-15/h3-13H,2H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUUNCVURLMNNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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